Cas no 1201844-77-0 (6-bromo-3-methoxy-quinoline)
6-bromo-3-methoxy-quinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-3-methoxyquinoline
- 6-bromo-3-methoxy-quinoline
- DTXSID40735546
- Quinoline, 6-bromo-3-methoxy-
- C71683
- 1201844-77-0
- BYB84477
- BS-14542
- DA-14583
- AKOS022173930
- SB71558
- CS-0441976
- A920133
- SCHEMBL360304
-
- MDL: MFCD26400835
- Inchi: 1S/C10H8BrNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3
- InChI Key: CZBFNDVOWSXIFQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=CC(=CN=2)OC
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 22.1Ų
6-bromo-3-methoxy-quinoline Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-bromo-3-methoxy-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OF841-250mg |
6-bromo-3-methoxy-quinoline |
1201844-77-0 | 95+% | 250mg |
2264CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OF841-100mg |
6-bromo-3-methoxy-quinoline |
1201844-77-0 | 95+% | 100mg |
1179CNY | 2021-05-07 | |
| Chemenu | CM145458-1g |
6-bromo-3-methoxyquinoline |
1201844-77-0 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM145458-250mg |
6-bromo-3-methoxyquinoline |
1201844-77-0 | 95% | 250mg |
$214 | 2023-02-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B14330-100mg |
6-Bromo-3-methoxyquinoline |
1201844-77-0 | 95% | 100mg |
¥715.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B14330-250mg |
6-Bromo-3-methoxyquinoline |
1201844-77-0 | 95% | 250mg |
¥1431.0 | 2022-10-09 | |
| Alichem | A189007577-1g |
6-Bromo-3-methoxyquinoline |
1201844-77-0 | 95% | 1g |
$516.00 | 2023-09-04 | |
| eNovation Chemicals LLC | D641983-1G |
6-bromo-3-methoxy-quinoline |
1201844-77-0 | 97% | 1g |
$470 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0108-1G |
6-bromo-3-methoxy-quinoline |
1201844-77-0 | 97% | 1g |
¥ 2,877.00 | 2023-03-30 | |
| Alichem | A189007577-100mg |
6-Bromo-3-methoxyquinoline |
1201844-77-0 | 95% | 100mg |
$175.00 | 2023-09-04 |
6-bromo-3-methoxy-quinoline Suppliers
6-bromo-3-methoxy-quinoline Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 6-bromo-3-methoxy-quinoline
6-Bromo-3-Methoxy-Quinoline: A Comprehensive Overview
6-Bromo-3-Methoxy-Quinoline, also known by its CAS Registry Number 1201844-77-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of substituents at the 6-bromo and 3-methoxy positions imparts unique chemical and biological properties to this molecule.
The synthesis of 6-Bromo-3-Methoxy-Quinoline typically involves multi-step organic reactions, often utilizing bromination and methylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the quinoline skeleton with high precision. These methods not only enhance the yield but also allow for greater control over the substitution patterns, making this compound more accessible for various applications.
In terms of physical properties, 6-Bromo-3-Methoxy-Quinoline exhibits a melting point of approximately 285°C and is sparingly soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum reveals strong absorption bands in the visible region, which is attributed to the extended conjugation within the quinoline framework. This property makes it a promising candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The biological activity of 6-Bromo-3-Methoxy-Quinoline has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it inhibits cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, this compound has shown moderate cytotoxicity against various cancer cell lines, suggesting its potential role in anticancer therapy. Ongoing clinical trials are exploring its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and colorectal cancer.
In the realm of materials science, 6-Bromo-3-Methoxy-Quinoline has been utilized as a building block for constructing advanced materials with tailored electronic properties. For example, researchers have incorporated this compound into π-conjugated polymers to enhance charge transport characteristics. Such materials hold promise for applications in flexible electronics and energy storage devices.
Recent studies have also highlighted the potential of 6-Bromo-3-Methoxy-Quinoline as a precursor for synthesizing metalloorganic frameworks (MOFs). These frameworks exhibit high surface area and tunable pore sizes, making them ideal candidates for gas storage and catalytic applications. By integrating this compound into MOF structures, scientists aim to develop more efficient catalysts for industrial processes such as carbon dioxide reduction and hydrogen production.
The environmental impact of 6-Bromo-3-Methoxy-Quinoline has also been a topic of interest. Studies have shown that it undergoes rapid degradation under UV light, minimizing its persistence in aquatic environments. This property is particularly important for ensuring the sustainability of chemical processes that utilize this compound.
In conclusion, 6-Bromo-3-Methoxy-Quinoline, with its unique chemical structure and versatile properties, continues to be a focal point in diverse scientific disciplines. From drug discovery to materials development, this compound offers immense potential for innovation. As research progresses, it is anticipated that new applications will emerge, further solidifying its importance in both academic and industrial settings.
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